MTSEA-biotin

Descripción

Propiedades

IUPAC Name |

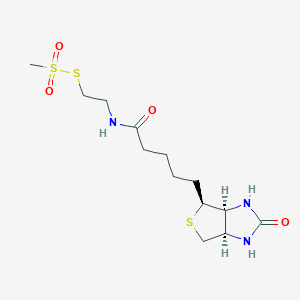

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-methylsulfonylsulfanylethyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O4S3/c1-23(19,20)22-7-6-14-11(17)5-3-2-4-10-12-9(8-21-10)15-13(18)16-12/h9-10,12H,2-8H2,1H3,(H,14,17)(H2,15,16,18)/t9-,10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPWMXNDGWWWHG-NHCYSSNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)SCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162758-04-5 | |

| Record name | N-Biotinylaminoethyl methylthiosulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

MTSEA-biotin: A Comprehensive Technical Guide for Researchers

[N-Biotinylaminoethyl methanethiosulfonate (B1239399) (MTSEA-biotin)] is a versatile, thiol-reactive biochemical reagent pivotal in the study of protein structure and function, as well as in the analysis of newly transcribed RNA. This guide provides an in-depth overview of its core principles, applications, and detailed protocols for its use in research, catering to scientists and drug development professionals.

Core Principles and Chemical Properties

This compound is a compound that combines a methanethiosulfonate (MTS) group with a biotin (B1667282) molecule, connected by an aminoethyl linker.[1][2] The MTS group is highly reactive towards free sulfhydryl (thiol) groups, such as those found in cysteine residues of proteins and in modified nucleosides like 4-thiouridine (B1664626) (s4U).[2] This reaction forms a stable disulfide bond, effectively "tagging" the target molecule with biotin. The biotin tag then allows for high-affinity binding to avidin (B1170675) or streptavidin, enabling detection, purification, and analysis of the labeled molecules.[3]

This compound and its variants with longer linkers (e.g., this compound-X, this compound-XX) are commercially available and are typically soluble in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[4][5] The longer linkers can facilitate the interaction between the biotin tag and the binding pocket of streptavidin.[4]

Quantitative Data Summary

| Property | Value | References |

| Synonyms | N-Biotinylaminoethyl methanethiosulfonate, 2-((Biotinoyl)amino)ethyl methanethiosulfonate | [2] |

| CAS Number | 162758-04-5 | [2] |

| Molecular Formula | C₁₃H₂₃N₃O₄S₃ | [2] |

| Molecular Weight | 381.53 g/mol | |

| Purity | ≥95% | [2] |

| Solubility | Soluble in DMF and DMSO | [4][5] |

| Storage | Store desiccated at -20°C | [4][5] |

Key Applications in Research

This compound has two primary applications in biochemical and biophysical research: the study of protein structure and accessibility through the Substituted-Cysteine Accessibility Method (SCAM), and the labeling and purification of newly transcribed RNA containing 4-thiouridine.

Substituted-Cysteine Accessibility Method (SCAM)

SCAM is a powerful technique used to map the topology and study the conformational changes of proteins, particularly membrane proteins like ion channels.[6] The method involves systematically introducing cysteine residues at various positions in a protein of interest via site-directed mutagenesis. The accessibility of these engineered cysteines to membrane-impermeant thiol-reactive reagents like this compound is then assessed.[6]

If a cysteine residue is accessible to this compound from the extracellular side, it will be biotinylated. The biotinylated proteins can then be detected and quantified, providing information about which residues are exposed to the aqueous environment. This technique can be used to delineate transmembrane domains, identify residues lining a channel pore, and probe conformational changes that occur during protein function, such as the opening and closing of an ion channel.

Labeling of 4-Thiouridine (s4U)-Containing RNA

This compound is also a highly efficient reagent for the specific labeling of 4-thiouridine (s4U), a photoreactive analog of uridine (B1682114) that can be metabolically incorporated into newly transcribed RNA. The thiol group on s4U reacts with this compound to form a disulfide bond, allowing for the biotinylation of nascent RNA transcripts.

This biotin tag enables the enrichment and purification of the newly synthesized RNA using streptavidin-coated beads. The purified RNA can then be analyzed by various downstream applications, such as quantitative PCR (qPCR) and RNA sequencing (RNA-seq), to study RNA synthesis, turnover, and processing. This compound has been shown to be more efficient than other reagents like HPDP-biotin for this purpose, leading to higher yields and less biased enrichment of s4U-labeled RNA.[7]

Experimental Protocols

Protocol for Substituted-Cysteine Accessibility Method (SCAM) with this compound

This protocol is adapted for studying the accessibility of engineered cysteine residues in a cell-surface protein expressed in cultured cells.

Materials:

-

Cells expressing the cysteine-mutant protein of interest

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound stock solution (10-50 mM in DMSO, prepare fresh)

-

Quenching solution (e.g., PBS containing 5 mM L-cysteine)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-agarose beads

-

SDS-PAGE and Western blotting reagents

-

Antibody against the protein of interest

Procedure:

-

Cell Preparation: Culture cells expressing the cysteine-mutant protein to the desired confluency.

-

Washing: Gently wash the cells twice with ice-cold PBS to remove any extracellular proteins and media components.

-

Labeling: Incubate the cells with the desired concentration of this compound (typically 0.1-2 mM) in PBS for a specified time (e.g., 1-15 minutes) at room temperature or on ice. The optimal concentration and time should be determined empirically for each protein and experimental setup.

-

Quenching: Terminate the labeling reaction by washing the cells twice with quenching solution.

-

Cell Lysis: Lyse the cells in lysis buffer to solubilize the proteins.

-

Clarification: Centrifuge the cell lysate to pellet cellular debris and collect the supernatant.

-

Affinity Purification: Incubate the clarified lysate with streptavidin-agarose beads to capture the biotinylated proteins.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the protein of interest. The presence of a band indicates that the engineered cysteine was accessible to this compound.

Protocol for Labeling 4-Thiouridine (s4U)-Containing RNA

This protocol describes the biotinylation of s4U-labeled RNA extracted from cultured cells.

Materials:

-

Total RNA containing s4U

-

This compound-XX stock solution (e.g., 1 mg/mL in DMF, prepare fresh)

-

Biotinylation buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA)

-

Streptavidin-coated magnetic beads

-

Washing buffers

-

Elution buffer (containing a reducing agent like DTT)

Procedure:

-

RNA Preparation: Isolate total RNA from cells that have been metabolically labeled with 4-thiouridine.

-

Biotinylation Reaction: In a reaction volume of 250-400 µL, combine the s4U-containing RNA (e.g., 50-100 µg) with biotinylation buffer and this compound-XX (final concentration of approximately 10 µg/mL). The final concentration of DMF should be around 20%.

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature in the dark.

-

RNA Purification: Purify the biotinylated RNA from the reaction mixture using a suitable method, such as phenol-chloroform extraction followed by ethanol (B145695) precipitation.

-

Enrichment of Biotinylated RNA: Resuspend the purified RNA and incubate it with streptavidin-coated magnetic beads to capture the biotinylated transcripts.

-

Washing: Wash the beads several times with appropriate washing buffers to remove non-biotinylated RNA.

-

Elution: Elute the captured RNA from the beads by incubating with an elution buffer containing a reducing agent (e.g., DTT) to cleave the disulfide bond.

-

Downstream Analysis: The enriched RNA is now ready for downstream applications such as qRT-PCR or RNA-sequencing.

Visualizations

ATP-Gated P2X1 Receptor Signaling Pathway

Experimental Workflow for SCAM using this compound

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biotium.com [biotium.com]

- 5. Molecular mechanism of ATP binding and ion channel activation in P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tracking distinct RNA populations using efficient and reversible covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]

MTSEA-Biotin: A Comprehensive Technical Guide to its Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of N-biotinylaminoethyl methanethiosulfonate (B1239399) (MTSEA-biotin), a pivotal reagent in the specific labeling of sulfhydryl groups. This document details its chemical properties, mechanism of action, and key applications, with a focus on providing actionable experimental protocols and clearly presented data for researchers in the fields of biochemistry, molecular biology, and drug development.

Core Principles of this compound

This compound is a thiol-reactive compound designed to specifically label proteins at cysteine residues and can also be used to label modified nucleosides like 4-thiouridine (B1664626) (s4U).[1][2] Its utility stems from the methanethiosulfonate (MTS) group, which reacts with free sulfhydryl (-SH) groups under mild conditions to form a stable disulfide bond.[3] This covalent modification introduces a biotin (B1667282) moiety, a small molecule with an exceptionally high affinity for avidin (B1170675) and streptavidin, enabling the detection, purification, and study of the labeled molecules.[4]

Chemical Structure and Variants

This compound and its derivatives are white solids soluble in organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[3][5] To accommodate different experimental needs, several variants of this compound are available, primarily differing in the length of the spacer arm between the MTS reactive group and the biotin molecule. Longer linkers can facilitate the interaction between the attached biotin and streptavidin, which can be beneficial in certain applications.[3][5][6]

| Reagent Name | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 2-((Biotinoyl)amino)ethylmethanethiosulfonate | C13H23N3O4S3 | 381.52 |

| This compound-X | 2-((6-((biotinoyl)amino)hexanoyl)amino)ethylmethanethiosulfonate | C19H34N4O5S3 | 494.68 |

| This compound-XX | 2-((6-((6-((biotinoyl)amino)hexanoyl)amino)hexanoyl)amino)ethylmethanethiosulfonate | C25H45N5O6S3 | 607.7 |

Table 1: Physicochemical properties of common this compound variants. Data sourced from Biotium and Cayman Chemical.[2][3]

Mechanism of Action: Sulfhydryl Modification

The core of this compound's functionality lies in the reaction between its methanethiosulfonate group and a free sulfhydryl group, typically from a cysteine residue in a protein or a thiolated nucleotide in RNA. This reaction is a nucleophilic attack by the thiolate anion on the sulfur atom of the MTS group, leading to the formation of a stable disulfide bond and the release of methanesulfonic acid as a byproduct.

References

MTSEA-biotin: A Comprehensive Technical Guide for Thiol-Reactive Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-((Biotinoyl)amino)ethyl methanethiosulfonate (B1239399) (MTSEA-biotin), a valuable tool for the selective labeling of sulfhydryl groups in biological molecules. This document details its chemical properties, experimental protocols for its use in protein and RNA research, and its application in advanced electrophysiological studies.

Core Chemical and Physical Properties

This compound is a thiol-reactive probe that facilitates the attachment of a biotin (B1667282) moiety to cysteine residues in proteins or other thiol-containing molecules.[1] The methanethiosulfonate (MTS) group reacts specifically with free sulfhydryl groups under mild conditions to form a stable disulfide bond.[2] This biotinylation allows for the subsequent detection, purification, or tracking of the labeled molecule through the high-affinity interaction of biotin with streptavidin or avidin.

To accommodate different experimental needs, particularly to overcome potential steric hindrance in the biotin-streptavidin interaction, variants of this compound with longer spacer arms are available: this compound-X and this compound-XX.[2][3] These longer linkers can improve the accessibility of the biotin moiety for binding to streptavidin.[2][3]

Quantitative Data Summary

| Property | This compound | This compound-X | This compound-XX |

| Synonyms | N-Biotinylaminoethyl methanethiosulfonate | 2-((6-((Biotinoyl)amino)hexanoyl)amino)ethyl methanethiosulfonate, MTSEA-Biotincap | 2-((6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoyl)amino)ethylmethanethiosulfonate, MTSEA-Biotincapcap |

| Molecular Formula | C₁₃H₂₃N₃O₄S₃[1] | C₁₉H₃₄N₄O₅S₃[4] | C₂₅H₄₅N₅O₆S₃[3] |

| Molecular Weight | 381.5 g/mol [1] | 494.69 g/mol [4] | 607.7 g/mol [3] |

| SMILES String | CS(=O)(=O)SCCNC(=O)CCCC[C@@H]1SC[C@@H]2NC(=O)N[C@H]12[4] | CS(=O)(=O)SCCNC(=O)CCCCCNC(=O)CCCC[C@@H]1SC[C@@H]2NC(=O)N[C@H]12[4] | Not explicitly found, but structure is an extension of this compound-X |

| InChI Key | CQPWMXNDGWWWHG-NHCYSSNCSA-N[1] | PXMZUZLKVZKKHK-MPGHIAIKSA-N[4] | Not explicitly found |

| Solubility | Soluble in DMF and DMSO[1][2] | Soluble in DMSO[4] | Soluble in DMF or DMSO[3] |

| Storage | Store desiccated at -20°C[1][2] | Store at -20°C[4] | Store desiccated at -20°C[3] |

| Form | Crystalline solid[1] | Crystals[4] | White solid[3] |

| Purity | ≥95%[1] | Not specified | Not specified |

Key Experimental Applications and Protocols

This compound and its derivatives are versatile reagents employed in a variety of molecular and cellular biology techniques. Below are detailed protocols for some of its primary applications.

Labeling of Cell Surface Proteins

This protocol describes the biotinylation of proteins on the surface of living cells, a common method for studying the cell surface proteome.[5]

Materials:

-

Cells of interest in suspension or adherent culture

-

Phosphate-Buffered Saline (PBS), ice-cold

-

This compound stock solution (e.g., 10 mM in anhydrous DMSO)

-

Quenching buffer (e.g., PBS containing 50 mM Tris or cysteine)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Protocol:

-

Wash cultured cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium.

-

Prepare the this compound labeling solution by diluting the stock solution in ice-cold PBS to the desired final concentration (typically 0.5-2 mM).

-

Incubate the cells with the this compound labeling solution for 30 minutes at 4°C with gentle agitation. This step should be performed on ice to minimize endocytosis.

-

Remove the labeling solution and quench the reaction by adding ice-cold quenching buffer. Incubate for 10-15 minutes at 4°C.

-

Wash the cells three times with ice-cold PBS to remove excess reagent and quenching buffer.

-

Lyse the cells using an appropriate lysis buffer.

-

The biotinylated proteins in the cell lysate can now be isolated using streptavidin-agarose beads for subsequent analysis (e.g., Western blotting or mass spectrometry).

Labeling of 4-Thiouridine (B1664626) (s4U)-Containing RNA

MTSEA reagents can efficiently label 4-thiouridine (s4U), a thymidine (B127349) analog that is incorporated into newly transcribed RNA.[6] This allows for the specific capture and analysis of nascent RNA transcripts.[7]

Materials:

-

Total RNA containing s4U

-

This compound-XX (preferred for its longer linker)

-

Reaction Buffer: 10 mM HEPES (pH 7.5), 1 mM EDTA

-

Anhydrous Dimethylformamide (DMF)

-

Streptavidin-coated magnetic beads

Protocol:

-

Resuspend the total RNA (up to 70 µg) in the reaction buffer to a final volume of 200 µL.[6]

-

Freshly dissolve this compound-XX in DMF.

-

Add the this compound-XX solution to the RNA to a final concentration that ensures an excess of the labeling reagent. For 70 µg of total RNA, 5 µg of this compound-XX can be used.[6] The final concentration of DMF should not exceed 20%.[6]

-

Incubate the reaction for 30 minutes at room temperature in the dark.[6]

-

Remove excess, unreacted this compound-XX by performing two consecutive chloroform (B151607) extractions, followed by purification using an RNA cleanup kit.[6]

-

The biotinylated RNA can then be enriched using streptavidin-coated magnetic beads.

Single-Cell Labeling in Patch-Clamp Electrophysiology

This compound can be included in the intracellular solution of a patch pipette to label the recorded neuron for subsequent morphological reconstruction. While biocytin (B1667093) is more commonly used for this purpose, this compound offers an alternative for specific applications. The principle involves the diffusion of the biotinylated compound from the pipette into the cell during whole-cell recording.[8][9][10]

Materials:

-

Brain slices for electrophysiological recording

-

Artificial cerebrospinal fluid (aCSF)

-

Patch pipettes

-

Intracellular solution containing this compound (or more commonly, biocytin) at a concentration of 0.1-0.5%

-

Fixative (e.g., 4% paraformaldehyde)

-

Streptavidin conjugated to a fluorescent marker (e.g., Alexa Fluor 488)

Protocol:

-

Prepare brain slices and maintain them in oxygenated aCSF.

-

Prepare the intracellular solution containing this compound (or biocytin).

-

Establish a whole-cell patch-clamp recording from the neuron of interest.

-

Allow the this compound to diffuse into the cell for the duration of the recording (typically >15 minutes).

-

After the recording, carefully retract the pipette to allow the cell membrane to reseal.

-

Fix the brain slice in 4% paraformaldehyde.

-

Permeabilize the tissue and incubate with fluorescently labeled streptavidin to visualize the filled neuron.

-

The morphology of the labeled neuron can then be imaged using confocal or two-photon microscopy.

References

- 1. caymanchem.com [caymanchem.com]

- 2. biotium.com [biotium.com]

- 3. Biotium Biotin-XX MTSEA,10mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 4. MTSEA Biotin-X solubility: in DMSO, soluble | Sigma-Aldrich [sigmaaldrich.com]

- 5. Protocol for cell surface biotinylation of magnetic labeled and captured human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tracking distinct RNA populations using efficient and reversible covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. biorxiv.org [biorxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. Immunostaining of Biocytin-filled and Processed Sections for Neurochemical Markers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thiol Reactivity of MTSEA-Biotin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

[2-Aminoethyl] methanethiosulfonate (B1239399) (MTSEA)-biotin is a pivotal tool in chemical biology and drug discovery, enabling the specific and reversible labeling of thiol groups, primarily within cysteine residues of proteins and thiolated nucleic acids. Its high reactivity and specificity, coupled with the strong and stable interaction between biotin (B1667282) and streptavidin, provide a robust system for the detection, purification, and functional analysis of target molecules. This technical guide delves into the core principles of MTSEA-biotin's thiol reactivity, offering a comprehensive overview of its chemical properties, reaction kinetics, and detailed experimental protocols. Furthermore, it presents quantitative data in a structured format and visualizes key workflows and concepts to facilitate a deeper understanding and practical application of this versatile reagent.

Core Principles of this compound Thiol Reactivity

Chemical Structure and Properties

This compound, also known as N-Biotinylaminoethyl Methanethiosulfonate, is a thiol-reactive biotinylating reagent.[1] It consists of a biotin moiety linked to a methanethiosulfonate (MTS) group via an ethylamine (B1201723) spacer.[2] The MTS group is the reactive entity that specifically targets and reacts with sulfhydryl (-SH) groups.[3]

Table 1: Chemical and Physical Properties of this compound Variants [2][4]

| Property | This compound | This compound-X | This compound-XX |

| Synonyms | N-Biotinylaminoethyl methanethiosulfonate | 2-((6-((Biotinoyl)amino)hexanoyl)amino)ethyl methanethiosulfonate | 2-((6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoyl)amino)ethylmethanethiosulfonate |

| Molecular Formula | C₁₃H₂₃N₃O₄S₃ | C₁₉H₃₄N₄O₅S₃ | C₂₅H₄₅N₅O₆S₃ |

| Molecular Weight | 381.53 g/mol | 494.68 g/mol | 607.7 g/mol |

| Appearance | White solid | White solid | White solid |

| Solubility | Soluble in DMSO and DMF.[2] | Soluble in DMSO and DMF.[2] | Soluble in DMSO and DMF.[4] |

| Storage | Store desiccated at -20°C.[2] | Store desiccated at -20°C.[2] | Store desiccated at -20°C.[4] |

The "X" and "XX" designations refer to the presence of one or two additional 6-aminohexanoic acid spacer arms, respectively.[2] These longer linkers can reduce steric hindrance and improve the accessibility of the biotin moiety for binding to avidin (B1170675) or streptavidin.[2]

Reaction Mechanism with Thiols

The reaction between this compound and a thiol-containing molecule proceeds via a nucleophilic attack of the thiolate anion (R-S⁻) on the sulfur atom of the methanethiosulfonate group. This results in the formation of a stable disulfide bond (R-S-S-CH₂-CH₂-NH-Biotin) and the release of methanesulfinic acid as a byproduct.[3]

This reaction is highly specific for thiols under mild conditions.[2] The disulfide bond formed is stable but can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), allowing for the reversible labeling and elution of biotinylated molecules from streptavidin supports.[5][6]

Quantitative Data on Thiol Reactivity

Table 2: Factors Influencing this compound Thiol Reactivity

| Parameter | Effect on Reaction Rate | Optimal Conditions/Considerations |

| pH | The reaction rate is pH-dependent as it relies on the concentration of the nucleophilic thiolate anion (R-S⁻).[7] The rate generally increases with pH as more of the thiol is deprotonated. However, at very high pH, hydrolysis of the MTS reagent can become a competing reaction. | The optimal pH is typically between 7.0 and 8.5.[8] Reactions are often performed at a physiological pH of around 7.4. |

| Temperature | The reaction rate increases with temperature, as with most chemical reactions. | Reactions are typically carried out at room temperature (20-25°C) for convenience and to maintain the stability of biological samples.[9] |

| Solvent Accessibility | Only thiol groups that are accessible to the solvent will react with this compound.[10] Buried cysteine residues within a protein's core will not be labeled unless the protein is denatured. | This property is exploited in the Substituted Cysteine Accessibility Method (SCAM) to map the topology of membrane proteins.[11] |

| Presence of Reducing Agents | Reducing agents like DTT or TCEP will compete with the target thiol for reaction with this compound and will also cleave the newly formed disulfide bond. | All reducing agents must be removed from the sample prior to labeling. |

Table 3: Comparison of this compound with HPDP-Biotin for 4-thiouridine (B1664626) (4sU) Labeling [8][12]

| Feature | This compound | HPDP-Biotin |

| Reaction Efficiency | High (>95% conversion in <5 min for free 4sU).[8] | Low (<20% conversion in 120 min for free 4sU).[8] |

| Reaction Time | Typically 30 minutes for RNA labeling.[9] | Typically 2 hours or more for RNA labeling.[9] |

| Bias | Less prone to length bias in RNA enrichment.[9] | Known to have a bias towards longer RNA transcripts.[9] |

| Reversibility | Yes, with reducing agents (e.g., DTT).[9] | Yes, with reducing agents (e.g., DTT). |

Experimental Protocols

General Workflow for Protein Labeling with this compound

This protocol outlines the general steps for labeling cell surface proteins.

Detailed Methodology:

-

Cell Preparation: Culture cells to the desired confluency. Wash the cells twice with ice-cold phosphate-buffered saline (PBS), pH 7.4, to remove any media components.

-

This compound Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to make a stock solution (e.g., 10 mg/mL). Dilute the stock solution in ice-cold PBS to the desired final concentration (e.g., 0.5-1 mg/mL).

-

Biotinylation Reaction: Add the this compound solution to the cells and incubate for 30 minutes at room temperature with gentle agitation.

-

Quenching: To stop the reaction, wash the cells three times with a quenching buffer (e.g., PBS containing 100 mM glycine (B1666218) or 50 mM Tris-HCl) to react with any excess this compound.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Affinity Purification: Incubate the cell lysate with streptavidin-agarose beads to capture the biotinylated proteins.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer containing a reducing agent like DTT (e.g., 50-100 mM).

-

Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.

Protocol for Biotinylation of 4-thiouridine (4sU)-labeled RNA

This protocol is adapted for the specific labeling of newly transcribed RNA containing 4sU.[9][11]

Detailed Methodology:

-

Metabolic Labeling: Culture cells in the presence of 4-thiouridine (e.g., 100-200 µM) for a desired period to label newly transcribed RNA.

-

RNA Isolation: Extract total RNA from the cells using a standard method (e.g., TRIzol).

-

Biotinylation Reaction Mixture: In a 1.7 mL microfuge tube, mix 2-5 µg of total RNA, 1 M HEPES, pH 7.4 (to a final concentration of 20 mM), and 0.5 M EDTA (to a final concentration of 1 mM). Bring the volume to 40 µL with nuclease-free water.[11]

-

This compound-XX Preparation: Dilute a 1 mg/mL stock of this compound-XX in dry DMF to a working concentration of 50 µg/mL.[11]

-

Biotinylation: Add 10 µL of the diluted this compound-XX solution to the RNA mixture (final concentrations: 16.4 µM this compound-XX and 20% DMF).[11] Incubate for 30 minutes at room temperature in the dark with rotation.[11]

-

Purification: Remove excess this compound by chloroform extraction followed by ethanol (B145695) precipitation or using a suitable clean-up kit.

-

Enrichment: Resuspend the RNA and incubate with streptavidin magnetic beads to capture the biotinylated RNA.

-

Washing: Wash the beads to remove non-biotinylated RNA.

-

Elution: Elute the captured 4sU-RNA from the beads using an elution buffer containing 100 mM DTT.[9]

-

Analysis: The enriched RNA is ready for downstream applications such as RT-qPCR or RNA sequencing.

Visualization of Key Concepts and Workflows

Substituted Cysteine Accessibility Method (SCAM)

SCAM is a powerful technique to probe the structure and environment of proteins, particularly membrane proteins. It involves systematically introducing cysteine residues at different positions in a protein and then assessing their accessibility to membrane-impermeant thiol-reactive reagents like this compound.[11]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Enabling global analysis of protein citrullination via biotin thiol tag-assisted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Redox Regulation of EGFR Signaling Through Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pH profiles indicative of rate-limiting nucleophilic displacement in thioltransferase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biotium.com [biotium.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principles of MTSEA-Biotin Labeling: A Technical Guide for Researchers

An in-depth exploration of the chemical principles, experimental protocols, and applications of MTSEA-biotin for labeling sulfhydryl groups in biological molecules.

Introduction

In the intricate world of molecular biology and drug development, the ability to selectively label and identify specific molecules is paramount. Among the arsenal (B13267) of techniques available, biotinylation, the process of attaching biotin (B1667282) to a molecule of interest, stands out for its high specificity and robust detection methods.[1][2] This is primarily due to the extraordinarily strong and specific interaction between biotin and avidin (B1170675) or streptavidin.[1][2] This guide delves into the core principles of a powerful and specific biotinylating agent: [2-(Aminoethyl)methanethiosulfonate]-biotin, commonly known as this compound. This reagent offers a unique advantage in its ability to selectively target and label sulfhydryl groups under mild physiological conditions.[3]

This compound has become an invaluable tool for researchers studying the structure and function of proteins, particularly ion channels, as well as for the efficient labeling and purification of modified RNA molecules.[4][5] This guide will provide a comprehensive overview of the underlying chemistry, detailed experimental protocols, and quantitative data to empower researchers, scientists, and drug development professionals in leveraging this versatile labeling technique.

The Chemical Principle: Methanethiosulfonate (B1239399) Chemistry

The efficacy of this compound lies in its methanethiosulfonate (MTS) group, which exhibits a high reactivity towards free sulfhydryl groups (-SH), such as those found in the amino acid cysteine and in modified nucleotides like 4-thiouridine (B1664626) (s4U).[4][5] The reaction is a disulfide exchange that results in the formation of a stable disulfide bond between the target molecule and the biotin moiety.[4][5]

The reaction can be summarized as follows:

Target Molecule-SH + CH₃SO₂-S-CH₂CH₂-NH-Biotin → Target Molecule-S-S-CH₂CH₂-NH-Biotin + CH₃SO₂H

This reaction is highly specific for thiols and proceeds efficiently at room temperature and neutral pH, making it ideal for use with sensitive biological samples.[3] An important feature of this linkage is its reversibility. The disulfide bond can be cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, allowing for the gentle elution of the labeled molecule from streptavidin beads during purification protocols.[6]

Advantages of this compound Labeling

Compared to other thiol-reactive biotinylation reagents, such as HPDP-biotin, this compound offers several distinct advantages:

-

Higher Efficiency: MTSEA reagents have been shown to form disulfide bonds with 4-thiouridine more efficiently, leading to higher yields of labeled RNA.[4]

-

Less Bias: The improved efficiency of this compound can lead to less biased enrichment of labeled molecules, which is particularly crucial in transcriptomic studies.[4]

-

Rapid Reaction: The reaction of this compound with thiols is rapid, often completing within 30 minutes at room temperature.[4]

Experimental Applications and Protocols

This compound is a versatile tool with a broad range of applications in molecular biology. Below are detailed protocols for two of its primary uses: the labeling of cell surface proteins and the enrichment of 4-thiouridine-containing RNA.

Biotinylation of Cell Surface Proteins

This technique is used to selectively label proteins exposed on the outer surface of a cell, allowing for their isolation and subsequent analysis. This is particularly useful for studying receptor trafficking, membrane protein topology, and protein-protein interactions at the cell surface.

Experimental Workflow for Cell Surface Protein Biotinylation

References

- 1. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. Biotinylation - Wikipedia [en.wikipedia.org]

- 3. biotium.com [biotium.com]

- 4. Tracking distinct RNA populations using efficient and reversible covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biotium.com [biotium.com]

- 6. Enriching s4U-RNA using methane thiosulfonate (MTS) chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cysteine Modification using MTSEA-biotin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-((Biotinyl)amino)ethyl methanethiosulfonate (B1239399) (MTSEA-biotin), a thiol-reactive reagent widely employed for the specific labeling of cysteine residues in proteins and other biomolecules. This document details the chemical properties of this compound, its mechanism of action, and key applications in biological research and drug development. A significant focus is placed on providing structured quantitative data, detailed experimental protocols for common applications, and visual representations of relevant biological pathways and experimental workflows using the Graphviz DOT language. This guide is intended to serve as a valuable resource for researchers and professionals seeking to utilize this compound for cysteine modification studies.

Introduction to this compound

This compound is a sulfhydryl-reactive chemical probe that covalently attaches a biotin (B1667282) molecule to free cysteine residues.[1] This process, known as biotinylation, leverages the high-affinity interaction between biotin and streptavidin (or avidin) for the detection, purification, and analysis of labeled molecules. The methanethiosulfonate (MTS) group of this compound selectively reacts with the thiol group of cysteine under mild physiological conditions, forming a stable disulfide bond. This specificity makes this compound an invaluable tool for a variety of applications, including the study of protein structure and function, particularly for membrane proteins like ion channels and transporters.[1]

Chemical Properties and Variants

This compound and its derivatives are commercially available, often with varying linker arms between the MTS reactive group and the biotin moiety. These linkers can influence the accessibility of the biotin for binding to streptavidin.

| Property | This compound | This compound-X | This compound-XX |

| Full Chemical Name | 2-((Biotinoyl)amino)ethyl methanethiosulfonate | 2-((6-((Biotinoyl)amino)hexanoyl)amino)ethyl methanethiosulfonate | 2-((6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoyl)amino)ethyl methanethiosulfonate |

| Molecular Weight | 381.52 g/mol | 494.68 g/mol | 607.7 g/mol |

| Chemical Formula | C₁₃H₂₃N₃O₄S₃ | C₁₉H₃₄N₄O₅S₃ | C₂₅H₄₅N₅O₆S₃ |

| Spacer Arm Length | Short | Long | Extra-long |

| Solubility | Soluble in DMSO and DMF | Soluble in DMSO and DMF | Soluble in DMSO and DMF |

| Storage | Store desiccated at -20°C | Store desiccated at -20°C | Store desiccated at -20°C |

Table 1: Chemical properties of common this compound variants.[1][2]

Mechanism of Cysteine Modification

The reaction between this compound and a cysteine residue is a nucleophilic attack by the thiolate anion of the cysteine on the sulfur atom of the methanethiosulfonate group. This results in the formation of a mixed disulfide bond between the protein and the biotin probe, and the release of methanesulfinic acid as a byproduct.

digraph "MTSEA_biotin_Reaction_Mechanism" {

graph [rankdir="LR", splines=ortho, nodesep=0.5, dpi=100];

node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"];

edge [arrowhead=vee, color="#4285F4"];

// Reactants

Protein_SH [label="Protein-SH"];

MTSEA_biotin [label=<

CH₃-S(O)₂-S-CH₂-CH₂-NH-C(O)-(CH₂)₄-Biotin

this compound

];

// Products

Protein_S_S_Biotin [label=<

Protein-S-S-CH₂-CH₂-NH-C(O)-(CH₂)₄-Biotin

Biotinylated Protein

];

Methanesulfinic_acid [label=<

CH₃-S(O)₂H

Methanesulfinic acid

];

// Reaction

Protein_SH -> Protein_S_S_Biotin [label="+ this compound"];

MTSEA_biotin -> Protein_S_S_Biotin [style=invis];

{rank=same; Protein_SH; MTSEA_biotin}

{rank=same; Protein_S_S_Biotin; Methanesulfinic_acid}

// Plus sign

plus [label="+", shape=plaintext];

Protein_S_S_Biotin -> plus [style=invis];

plus -> Methanesulfinic_acid [style=invis];

}```

Figure 1: Reaction of this compound with a protein cysteine.

Quantitative Data on this compound Labeling

The efficiency and specificity of this compound labeling are influenced by several factors, including pH, reagent concentration, and reaction time.

pH Dependence of Biotinylation

The reaction of this compound with thiols is pH-dependent, as it requires the deprotonated thiolate form of the cysteine residue.

pH Relative Labeling Efficiency Reference 6.5 Low [3] 7.0 - 7.5 Optimal [3] > 8.0 Decreased (due to hydrolysis of this compound) [3]

Table 2: Influence of pH on this compound labeling efficiency.

Reaction Kinetics and Conditions

The rate of labeling can be controlled by adjusting the concentration of this compound and the incubation time.

Parameter Recommended Range Notes Reference This compound Concentration 0.1 - 2 mM Higher concentrations can lead to non-specific labeling. [4] Protein Concentration 1 - 10 mg/mL More dilute protein solutions may require a higher molar excess of the labeling reagent. [3] Molar Ratio (Reagent:Protein) 10:1 to 50:1 The optimal ratio should be determined empirically for each protein. [3] Incubation Time 30 minutes to 2 hours Longer incubation times do not necessarily increase specific labeling and may lead to reagent degradation. [4] Temperature 4°C to Room Temperature (25°C) Lower temperatures can help maintain protein stability. [4]

Table 3: Typical reaction conditions for protein labeling with this compound.

Effects on Protein Function

Cysteine modification by this compound can alter protein function, an effect that is central to techniques like the Substituted Cysteine Accessibility Method (SCAM).

Protein Type Observed Effect of Labeling Application Reference Ion Channels Altered channel gating, ion conductance, or ligand binding. SCAM to map channel pore and gating machinery. [5] Enzymes Inactivation or altered substrate binding. Probing active site accessibility. [6][7] GPCRs Modified ligand binding or G-protein coupling. Investigating receptor activation and conformational changes. [8]

Table 4: Functional consequences of this compound labeling on different protein classes.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Cell Surface Protein Biotinylation

This protocol describes the labeling of proteins on the surface of live cells, which is useful for studying protein trafficking, internalization, and degradation.

[9][10][11]

Materials:

-

Cells cultured in appropriate plates.

-

Phosphate-buffered saline (PBS), ice-cold.

-

This compound stock solution (e.g., 100 mM in DMSO).

-

Quenching solution (e.g., 50 mM L-cysteine or 100 mM Tris-HCl, pH 7.5) in PBS.

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Streptavidin-agarose beads.

Procedure:

-

Wash cultured cells three times with ice-cold PBS to remove media components.

-

Prepare the labeling solution by diluting the this compound stock solution in ice-cold PBS to a final concentration of 0.5-2 mM.

-

Incubate the cells with the labeling solution for 30 minutes at 4°C with gentle agitation.

-

Remove the labeling solution and wash the cells three times with ice-cold quenching solution to stop the reaction.

-

Lyse the cells with ice-cold lysis buffer.

-

Clarify the cell lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Incubate the supernatant with streptavidin-agarose beads for 2-4 hours at 4°C with gentle rotation to capture biotinylated proteins.

-

Wash the beads extensively with lysis buffer.

-

Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting or mass spectrometry.

```dot

digraph "Cell_Surface_Labeling_Workflow" {

graph [rankdir="TB", splines=ortho, nodesep=0.4, dpi=100];

node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [arrowhead=vee, color="#4285F4"];

// Nodes

Start [label="Start: Cultured Cells", shape=ellipse, fillcolor="#FBBC05"];

Wash1 [label="Wash with ice-cold PBS"];

Label [label="Incubate with this compound"];

Quench [label="Quench reaction"];

Lyse [label="Lyse cells"];

Clarify [label="Clarify lysate"];

Capture [label="Capture with Streptavidin beads"];

Wash2 [label="Wash beads"];

Elute [label="Elute proteins"];

Analyze [label="Analyze (Western Blot / Mass Spec)", shape=ellipse, fillcolor="#34A853"];

// Edges

Start -> Wash1;

Wash1 -> Label;

Label -> Quench;

Quench -> Lyse;

Lyse -> Clarify;

Clarify -> Capture;

Capture -> Wash2;

Wash2 -> Elute;

Elute -> Analyze;

}

Figure 4: The gating mechanism of an ion channel.

Applications in Drug Development

The ability of this compound to probe protein structure and function in a native environment makes it a valuable tool in drug discovery and development.

-

Target Validation: SCAM studies can be used to validate the binding site and mechanism of action of novel drug candidates that target cysteine-containing proteins.

-

Structure-Based Drug Design: Information on the accessibility of cysteine residues in a target protein can inform the design of covalent inhibitors that specifically target these residues.

-

Screening Assays: Changes in the accessibility of a specific cysteine residue upon ligand binding can be used as a readout in high-throughput screening assays to identify novel modulators of a target protein.

Conclusion

This compound is a versatile and powerful reagent for the specific modification of cysteine residues. Its applications range from fundamental studies of protein structure and function to the development of novel therapeutics. This guide has provided a comprehensive overview of the properties, methodologies, and applications of this compound, with a focus on providing practical, quantitative data and clear visual representations to aid researchers in their experimental design and data interpretation. The continued use and development of techniques centered around this compound will undoubtedly continue to provide valuable insights into complex biological processes.

References

- 1. biotium.com [biotium.com]

- 2. biocompare.com [biocompare.com]

- 3. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]

- 4. Tracking distinct RNA populations using efficient and reversible covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EPR Studies of Gating Mechanisms in Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. courses.washington.edu [courses.washington.edu]

- 7. edepot.wur.nl [edepot.wur.nl]

- 8. teachmephysiology.com [teachmephysiology.com]

- 9. assets.ctfassets.net [assets.ctfassets.net]

- 10. Biotin labeling and quantitation of cell-surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Surface protein biotinylation [protocols.io]

Unveiling Nascent RNA Dynamics: A Technical Guide to MTSEA-Biotin Labeling of 4-Thiouridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of (2-Aminoethyl)methanethiosulfonate (MTSEA)-biotin for the specific labeling and subsequent enrichment of 4-thiouridine (B1664626) (4sU)-incorporated RNA. This powerful technique enables the selective isolation of newly transcribed RNA, offering a dynamic view of gene expression and RNA metabolism that is often obscured by steady-state analyses. By capturing the nascent transcriptome, researchers can gain critical insights into RNA synthesis, processing, and degradation rates, which are fundamental to understanding cellular regulation in both normal and disease states. This guide details the core principles, experimental protocols, and data considerations for the successful implementation of this methodology.

Introduction: Capturing the Transcriptome in Motion

Gene expression is a highly dynamic process, and traditional RNA sequencing methods that measure steady-state RNA levels provide only a static snapshot of the cellular environment. To truly understand the kinetics of gene regulation, it is essential to distinguish newly synthesized transcripts from the pre-existing RNA pool. Metabolic labeling with nucleoside analogs, such as 4-thiouridine (4sU), offers a robust solution. 4sU is readily taken up by cells, converted to 4sU-triphosphate, and incorporated into RNA by RNA polymerases in place of uridine.[1][2] The key to isolating these newly synthesized, 4sU-containing RNA molecules lies in the specific chemical modification of the thiol group present in 4-thiouridine.

MTSEA-biotin has emerged as a highly efficient reagent for this purpose. It reacts specifically with the thiol group of 4sU to form a stable, yet reversible, disulfide bond, thereby attaching a biotin (B1667282) molecule to the nascent RNA.[3][4][5] This biotin tag allows for the highly specific and efficient capture of the labeled RNA using streptavidin-coated magnetic beads. The reversibility of the disulfide bond, typically cleaved by a reducing agent like dithiothreitol (B142953) (DTT), ensures the gentle elution and recovery of the purified nascent RNA for downstream applications such as next-generation sequencing (4sU-seq), RT-qPCR, and microarray analysis.[1][6]

Compared to other thiol-reactive biotinylation reagents, such as Biotin-HPDP, this compound has been shown to offer higher reaction efficiency and less bias, leading to improved yields of labeled RNA.[5] This enhanced efficiency is particularly advantageous when working with small amounts of starting material or when studying transcripts with low expression levels.[5]

The Core Principle: Chemical Reaction and Workflow

The this compound labeling strategy is a multi-step process that begins with the metabolic labeling of cells and culminates in the isolation of pure, newly transcribed RNA.

Chemical Reaction

The foundational chemical reaction involves the specific interaction between the thiol group of the incorporated 4-thiouridine and the methanethiosulfonate (B1239399) group of this compound. This reaction results in the formation of a disulfide bond, covalently linking the biotin molecule to the 4sU-containing RNA.

Caption: Chemical reaction between 4sU-RNA and this compound.

Experimental Workflow

The overall experimental workflow can be broken down into four main stages: metabolic labeling, RNA extraction, biotinylation, and enrichment of nascent RNA. Each step is critical for the successful isolation of high-quality, newly transcribed RNA.

References

- 1. escholarship.org [escholarship.org]

- 2. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enriching s4U-RNA using methane thiosulfonate (MTS) chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A selective and sensitive detection system for 4-thiouridine modification in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tracking distinct RNA populations using efficient and reversible covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to MTSEA-Biotin: Solubility and Stability

This guide provides a comprehensive overview of the chemical properties, solubility, stability, and common applications of 2-((Biotinoyl)amino)ethyl methanethiosulfonate (B1239399) (this compound) and its long-chain variants. This compound is a thiol-reactive reagent widely used for the specific labeling of cysteine residues in proteins and 4-thiouridine (B1664626) in RNA.[1][2] Its ability to selectively label accessible thiols under mild conditions makes it an invaluable tool for studying protein structure, function, and cellular localization, as well as for tracking RNA populations.[3][4][5]

Core Properties of this compound Variants

This compound is available in several forms, primarily differing by the length of the spacer arm between the biotin (B1667282) moiety and the reactive methanethiosulfonate (MTS) group. Longer linkers can help reduce steric hindrance and facilitate the interaction between biotin and avidin (B1170675) or streptavidin.[3][4][5]

| Property | This compound | This compound-X | This compound-XX |

| Systematic Name | 2-((Biotinoyl)amino)ethyl methanethiosulfonate | 2-((6-((Biotinoyl)amino)hexanoyl)amino)ethyl methanethiosulfonate | 2-((6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoyl)amino)ethylmethanethiosulfonate |

| Appearance | White solid / Crystalline solid | White solid / Crystals | White solid |

| Molecular Formula | C₁₃H₂₃N₃O₄S₃ | C₁₉H₃₄N₄O₅S₃ | C₂₅H₄₅N₅O₆S₃ |

| Molecular Weight | 381.53 g/mol [1][2] | 494.69 g/mol | 607.7 g/mol [3][4][5] |

| Purity | ≥95%[1] | Not specified | Not specified |

Solubility

The solubility of this compound is a critical factor for the preparation of stock solutions and reaction buffers. Like many biotinylating reagents, this compound has limited solubility in aqueous solutions but dissolves well in organic solvents.

| Solvent | This compound | This compound-X | This compound-XX |

| Dimethylformamide (DMF) | 30 mg/mL[2] | Soluble[3] | Soluble[3][4][5] |

| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL[2] | Soluble | Soluble[3][4][5] |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[2] | Not specified | Not specified |

| Water | Low solubility | Low solubility | Low solubility |

Note: For aqueous reactions, it is standard practice to first dissolve the reagent in anhydrous DMSO or DMF and then dilute it into the aqueous reaction buffer.[6] The final concentration of the organic solvent should be minimized to avoid impacting protein structure and function, typically remaining below 20%.[6]

Stability and Storage

Proper storage is essential to maintain the reactivity and integrity of this compound. The methanethiosulfonate group is susceptible to hydrolysis, especially in aqueous environments.

| Condition | Recommendation | Rationale |

| Solid Form Storage | Store desiccated at -20°C.[3][4][5][7] | Protects from moisture and heat, which can cause degradation. The solid form is stable for at least four years under these conditions.[2][7] |

| Stock Solutions | Prepare fresh in anhydrous DMSO or DMF before use. Avoid long-term storage of solutions.[3][6] | The ester and thiosulfonate groups are prone to hydrolysis in solution. Anhydrous solvents minimize this degradation pathway. |

| Biotinylated Proteins | Store at -80°C. Aliquoting is recommended to avoid freeze-thaw cycles.[8] | The biotin-protein covalent bond is highly stable. Biotinylated antibodies have been shown to be stable for years when stored frozen.[8] |

Reaction Mechanism and Specificity

This compound reacts specifically with free sulfhydryl (thiol) groups, such as those on cysteine residues in proteins or on 4-thiouridine (s4U) in RNA. The reaction forms a stable, yet reversible, disulfide bond.[9]

Caption: Reaction of this compound with a free thiol group.

This disulfide bond can be cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), allowing for the elution of biotinylated molecules from streptavidin beads.[9] A key advantage of this compound is its high specificity; it has been shown to react only with 4-thiouridine and not with other sulfur-containing nucleosides in tRNA, making it superior to other reagents for tracking newly transcribed RNA.[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution for general use in protein or RNA labeling.

-

Equilibration: Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.

-

Dissolution: Add a sufficient volume of anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to the vial to achieve the desired concentration (e.g., 10-50 mg/mL).

-

Mixing: Vortex or pipette gently until the solid is completely dissolved.

-

Usage: Use the stock solution immediately. Do not store for extended periods.

Protocol 2: Cell Surface Protein Labeling

This protocol provides a general workflow for biotinylating proteins on the surface of live cells.

-

Cell Preparation: Wash cultured cells (approx. 1-5 x 10⁷ cells) three times with ice-cold phosphate-buffered saline (PBS), pH 7.4, to remove any contaminating proteins from the culture medium.

-

Labeling Reaction: Resuspend the cell pellet in 1 mL of ice-cold PBS containing 1-2 mM this compound (diluted from a fresh stock solution).

-

Incubation: Incubate the cell suspension for 30 minutes at 4°C with gentle agitation to label accessible cell surface cysteine residues.

-

Quenching: Quench the reaction by adding a quenching buffer (e.g., PBS containing 5-10 mM L-cysteine or Tris) and incubate for 10-15 minutes at 4°C.

-

Washing: Wash the cells three times with ice-cold PBS to remove excess reagent and quenching buffer.

-

Downstream Processing: The cells are now ready for lysis, followed by affinity purification of biotinylated proteins using streptavidin-conjugated beads.

Protocol 3: Labeling of 4-Thiouridine (s4U)-Containing RNA

This protocol is adapted from studies tracking newly transcribed RNA populations.[9]

-

RNA Preparation: Isolate total RNA from cells previously subjected to metabolic labeling with 4-thiouridine.

-

Reaction Setup: In a total volume of 250 µL, combine 70 µg of total RNA with a reaction buffer of 10 mM HEPES (pH 7.5) and 1 mM EDTA.[9]

-

Reagent Addition: Freshly dissolve this compound-XX in DMF. Add 5 µg of the reagent to the RNA solution. The final concentration of DMF should not exceed 20%.[9]

-

Incubation: Incubate the reaction for 30 minutes at room temperature in the dark.[9]

-

Purification: Remove excess, unreacted this compound-XX using a suitable method such as ethanol (B145695) precipitation or size-exclusion chromatography. The biotinylated RNA is now ready for enrichment with streptavidin beads.

Experimental Workflows

Cell Surface Biotinylation and Analysis

The following diagram illustrates a typical workflow for identifying cell surface proteins using this compound.

Caption: Workflow for cell surface protein labeling and analysis.

s4U-RNA Labeling and Enrichment

This workflow details the process of specifically isolating newly transcribed RNA. This compound offers higher efficiency and less bias compared to other reagents for this application.[9]

Caption: Workflow for s4U-RNA labeling and enrichment.

References

- 1. scbt.com [scbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. biotium.com [biotium.com]

- 4. biocompare.com [biocompare.com]

- 5. Biotium Biotin-XX MTSEA,10mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. biotium.com [biotium.com]

- 8. researchgate.net [researchgate.net]

- 9. Tracking distinct RNA populations using efficient and reversible covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A selective and sensitive detection system for 4-thiouridine modification in RNA - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MTSEA-biotin: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MTSEA-biotin, a thiol-reactive biotinylating reagent. It is designed to furnish researchers, scientists, and professionals in drug development with the essential knowledge required to effectively utilize this compound in their studies. This document details the physicochemical properties of this compound and its derivatives, provides in-depth experimental protocols, and illustrates key mechanisms and workflows through detailed diagrams.

Core Properties of this compound and its Variants

This compound and its derivatives are powerful tools for selectively labeling molecules with free sulfhydryl (thiol) groups. The family of reagents includes variants with different spacer arm lengths to accommodate various applications, such as minimizing steric hindrance and optimizing the interaction between the biotin (B1667282) tag and its binding partners like streptavidin.[1] The key quantitative data for these compounds are summarized below.

| Compound Name | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Form | Solubility | Storage |

| This compound | 2-((Biotinoyl)amino)ethyl methanethiosulfonate (B1239399) | C13H23N3O4S3 | 381.52[1][2][3] | White solid | DMF or DMSO | Desiccated at -20°C[1] |

| This compound-X | 2-((6-((Biotinoyl)amino)hexanoyl)amino)ethyl methanethiosulfonate | C19H34N4O5S3 | 494.68[1][4] | Crystals | DMSO | -20°C[1][4] |

| This compound-XX | 2-((6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoyl)amino)ethyl methanethiosulfonate | C25H45N5O6S3 | 607.7[1][5] | White solid | DMF or DMSO | Desiccated at -20°C[1][5] |

Mechanism of Action: Thiol-Reactive Labeling

This compound functions as a thiol-reactive probe, enabling the specific labeling of cysteine residues in proteins or other thiol-containing molecules.[3][4] The methanethiosulfonate (MTS) group reacts with a sulfhydryl group to form a stable disulfide bond, thereby covalently attaching the biotin moiety to the target molecule. This specific reactivity under mild conditions makes it an invaluable tool for various biochemical and cellular assays.

Figure 1. Reaction of this compound with a thiol group.

Experimental Protocol: Enrichment of 4-Thiouridine (B1664626) (s4U)-labeled RNA

This compound is highly effective for the labeling and enrichment of RNA containing 4-thiouridine (s4U), a photoreactive nucleoside analog. This method is central to studying RNA dynamics, such as transcription and degradation rates. The following protocol is adapted from established methods for s4U-RNA enrichment.[6]

Materials:

-

Total RNA containing s4U

-

This compound-XX (Biotium)

-

Dimethylformamide (DMF)

-

HEPES buffer (10 mM, pH 7.5)

-

EDTA (1 mM)

-

Streptavidin-coated magnetic beads

-

Appropriate wash buffers

Procedure:

-

RNA Preparation: Isolate total RNA from cells metabolically labeled with s4U.

-

Biotinylation Reaction Setup:

-

In a total volume of 250 µL, combine:

-

70 µg of total RNA

-

10 mM HEPES (pH 7.5)

-

1 mM EDTA

-

5 µg of this compound-XX freshly dissolved in DMF (final DMF concentration should be 20%).[6]

-

-

-

Incubation: Incubate the reaction mixture at room temperature for 30 minutes in the dark.[6]

-

Purification of Biotinylated RNA:

-

Remove excess, unreacted this compound-XX using an appropriate RNA purification method (e.g., chloroform/isopropanol precipitation).

-

-

Enrichment of s4U-RNA:

-

Resuspend the purified, biotinylated RNA in a suitable binding buffer.

-

Add streptavidin-coated magnetic beads and incubate to allow the biotinylated RNA to bind to the beads.

-

-

Washing: Wash the beads several times with wash buffers to remove non-specifically bound RNA.

-

Elution: Elute the s4U-labeled RNA from the streptavidin beads for downstream analysis (e.g., RT-qPCR, RNA sequencing).

Figure 2. Workflow for s4U-RNA enrichment.

Applications in Research and Drug Development

The ability of this compound to specifically label thiols has led to its use in a wide range of applications:

-

Protein Structure and Function: By labeling cysteine residues, this compound can be used to probe the accessibility of these residues and to study conformational changes in proteins.

-

RNA Dynamics: As detailed in the protocol above, MTSEA reagents are instrumental in studying the lifecycle of RNA within a cell, providing insights into gene expression regulation.[6]

-

Cell Surface Labeling: The membrane-impermeant nature of some MTSEA reagents allows for the selective labeling of proteins on the cell surface, which is crucial for studying cell surface protein topology and trafficking.

-

Drug Target Identification: In the context of drug development, this compound can be used in chemical proteomics workflows to identify the protein targets of drugs that contain a reactive thiol group.

References

- 1. biotium.com [biotium.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. MTSEA Biotin-X solubility: in DMSO, soluble | Sigma-Aldrich [sigmaaldrich.com]

- 5. thomassci.com [thomassci.com]

- 6. Tracking distinct RNA populations using efficient and reversible covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to MTSEA-Biotin Linkers for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methanethiosulfonate (B1239399) (MTS)-based biotinylation reagents, specifically focusing on the different types of MTSEA-biotin linkers. These reagents are invaluable tools for the selective labeling of free sulfhydryl groups on proteins and other biomolecules, enabling a wide range of applications from structural analysis to interaction studies.

Introduction to this compound Linkers

This compound is a thiol-reactive compound that facilitates the covalent attachment of a biotin (B1667282) molecule to a cysteine residue. The core of this reagent is the methanethiosulfonate (MTS) group, which reacts specifically and efficiently with the sulfhydryl group of cysteine under mild physiological conditions to form a stable disulfide bond. This targeted biotinylation allows for the subsequent detection, purification, or immobilization of the labeled protein through the high-affinity interaction between biotin and streptavidin or avidin.

The primary application of this compound lies in the Substituted Cysteine Accessibility Method (SCAM), a powerful technique used to probe the structure and function of proteins, particularly ion channels and transporters. By systematically introducing cysteine mutations at various positions in a protein and assessing their accessibility to membrane-impermeant or -permeant this compound reagents, researchers can map the topology of transmembrane domains, identify pore-lining residues, and characterize conformational changes associated with protein function.[1][2]

Types of this compound Linkers and Their Properties

Several variants of this compound are commercially available, differing primarily in the length of the spacer arm that connects the reactive MTS group to the biotin moiety. The choice of linker can be critical, as longer spacer arms can help to overcome steric hindrance, facilitating the interaction between the biotin tag and the bulky streptavidin protein.[3]

| Linker Type | Chemical Name | Molecular Weight ( g/mol ) | Spacer Arm Length | Key Features |

| Biotin-MTSEA | 2-((Biotinoyl)amino)ethyl methanethiosulfonate | 381.54 | Shortest | Standard reagent for general cysteine labeling applications. |

| Biotin-X-MTSEA | 2-((6-((Biotinoyl)amino)hexanoyl)amino)ethyl methanethiosulfonate | 494.68 | Intermediate | Contains an additional aminocaproyl spacer to increase the distance between the biotin and the target protein. |

| Biotin-XX-MTSEA | 2-((6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoyl)amino)ethyl methanethiosulfonate | 607.82 | Longest | Features two aminocaproyl spacers, significantly extending the reach of the biotin tag to improve binding to streptavidin, especially in sterically hindered environments.[3][4] |

Experimental Protocols

This section provides a detailed, generalized protocol for a common application of this compound: cysteine accessibility mapping of a cell surface protein.

Materials

-

Cells expressing the cysteine-mutant protein of interest

-

This compound linker of choice (Biotin-MTSEA, Biotin-X-MTSEA, or Biotin-XX-MTSEA)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer) containing protease inhibitors

-

Streptavidin-agarose beads or magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer containing a reducing agent like DTT or β-mercaptoethanol)

-

SDS-PAGE gels and buffers

-

Western blotting apparatus and reagents

-

Primary antibody against the protein of interest

-

HRP-conjugated secondary antibody or streptavidin-HRP

Protocol for Cysteine Accessibility of a Cell Surface Protein

-

Cell Preparation:

-

Culture cells expressing the cysteine-mutant protein to an appropriate confluency in a culture dish.

-

Wash the cells twice with ice-cold PBS to remove any residual media.

-

-

This compound Labeling:

-

Prepare a fresh stock solution of this compound in DMSO (e.g., 10-50 mM). Keep this solution on ice and protected from light.[1]

-

Dilute the this compound stock solution to the desired final concentration (e.g., 1 mM) in ice-cold PBS immediately before use.[1]

-

Add the this compound solution to the cells and incubate on ice for a specified time (e.g., 5-30 minutes).[1] The optimal concentration and incubation time should be determined empirically for each experimental system.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, remove the this compound solution and wash the cells three times with ice-cold PBS containing a quenching agent, such as 5 mM L-cysteine or 100 mM glycine, to react with any excess this compound.

-

-

Cell Lysis:

-

Add ice-cold lysis buffer containing protease inhibitors to the cells.

-

Incubate on ice for 30 minutes with occasional agitation to ensure complete cell lysis.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant to a new tube.

-

-

Affinity Purification of Biotinylated Proteins:

-

Add streptavidin-agarose or magnetic beads to the cleared lysate.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the beads.

-

Pellet the beads by centrifugation (for agarose (B213101) beads) or using a magnetic stand (for magnetic beads).

-

Discard the supernatant and wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

To elute the bound proteins, resuspend the beads in SDS-PAGE sample buffer containing a reducing agent (e.g., DTT).

-

Boil the samples for 5-10 minutes to release the biotinylated proteins from the beads.

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane for Western blot analysis.

-

Probe the membrane with a primary antibody specific for the protein of interest, followed by an HRP-conjugated secondary antibody. Alternatively, the biotinylated proteins can be directly detected using streptavidin-HRP.

-

Visualize the protein bands using a chemiluminescent substrate. The presence of a band indicates that the cysteine residue was accessible to the this compound reagent.

-

Visualizations of Workflows and Pathways

Logical Relationship: Overcoming Steric Hindrance

The following diagram illustrates the principle of how a longer spacer arm on an this compound linker can overcome steric hindrance and facilitate the binding of streptavidin.

Caption: Longer linkers on this compound overcome steric hindrance for streptavidin binding.

Experimental Workflow: Cysteine Accessibility Mapping

The following diagram outlines the key steps in a typical cysteine accessibility mapping experiment using this compound.

Caption: Workflow for cysteine accessibility mapping using this compound.

Signaling Pathway: P2X Receptor Activation

This compound is often used to study the structure and function of ion channels like the P2X receptors. The following diagram illustrates the signaling pathway initiated by ATP binding to a P2X receptor.[6][7][8][9]

Caption: Simplified signaling pathway of ATP-gated P2X receptors.

Conclusion

This compound linkers are powerful and versatile reagents for the targeted labeling of cysteine residues. The availability of linkers with varying spacer arm lengths provides researchers with the flexibility to optimize their experiments and overcome potential challenges such as steric hindrance. A thorough understanding of the properties of these linkers and the application of robust experimental protocols are essential for obtaining reliable and insightful data in the study of protein structure, function, and interactions.

References

- 1. Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cysteine-accessibility analysis of transmembrane domains 11–13 of human concentrative nucleoside transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biotium.com [biotium.com]

- 4. biocompare.com [biocompare.com]

- 5. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. P2X purinoreceptor - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

A Researcher's Guide to Thiol-Reactive Biotinylation: MTSEA-biotin-X vs. MTSEA-biotin-XX

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of molecular biology and proteomics, the specific labeling of proteins is a cornerstone technique for elucidating function, structure, and cellular location. Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, paired with the high-affinity interaction of biotin and streptavidin, provides a robust and versatile tool for protein detection, purification, and analysis. Methanethiosulfonate (MTS) reagents, such as MTSEA-biotin, are highly valued for their specific and rapid reaction with free sulfhydryl groups on cysteine residues. This specificity allows for targeted labeling, particularly in applications like the Substituted-Cysteine Accessibility Method (SCAM) for studying ion channel topology and protein surface accessibility.

This guide provides a detailed comparison of two popular variants of this compound: this compound-X and this compound-XX. The primary distinction between these reagents lies in the length of the spacer arm that separates the reactive MTS group from the biotin moiety. This structural difference has significant implications for experimental design and outcomes, particularly concerning steric hindrance and the efficiency of biotin-streptavidin interactions. We will explore their chemical properties, provide detailed experimental protocols, and present visual workflows to aid researchers in selecting the appropriate reagent and designing successful experiments.

Core Differences: A Quantitative Comparison

The fundamental difference between this compound-X and this compound-XX is the length of the linker arm connecting the thiol-reactive MTSEA group and the biotin molecule. This compound-X contains a single aminohexanoic acid spacer, while this compound-XX incorporates two of these units, resulting in a significantly longer and more flexible linker.[1][2] This extended spacer in the "XX" variant is designed to minimize steric hindrance, facilitating more efficient binding of the biotin tag to the deep biotin-binding pocket of streptavidin, especially when the labeled cysteine is located in a sterically crowded environment on the protein surface.[1][3]

| Property | This compound-X | This compound-XX |